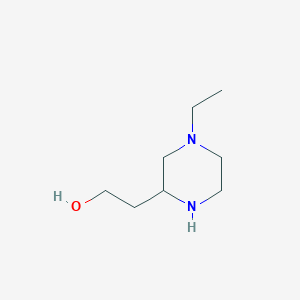

(S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Asymmetric Hydrogenation Studies

A study focused on the asymmetric hydrogenation catalyst system developed for (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride, highlighting its use in the preparation of optically pure compounds. This demonstrates the compound's significance in stereochemistry and pharmaceutical synthesis (O'reilly, Derwin, & Lin, 1990).

2. Antioxidant Properties

Research on the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, including the derivative of (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride, examined the antioxidant activities of these compounds. This indicates potential applications in pharmacology and medicinal chemistry (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

3. Fluorescence Derivatisation for Biological Assays

A study on fluorescence derivatisation of amino acids using (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride derivatives demonstrated their strong fluorescence, making them valuable for biological assays and potentially for medical imaging applications (Frade, Barros, Moura, & Gonçalves, 2007).

4. Synthesis of Enantiomerically Pure Compounds

In a study on the synthesis of enantiomerically pure compounds, (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride was used as a starting material, emphasizing its importance in the synthesis of specific stereochemical configurations, which is crucial in drug development (Gurram, Gyimóthy, Wang, Lam, Ahmed, & Herr, 2011).

5. Structural and Energetic Aspects in Pharmaceuticals

A study on polymorphism in pharmaceutical compounds used a derivative of (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride. This research is significant in understanding the physical properties of drugs and their efficacy (Vogt, Williams, Johnson, & Copley, 2013).

Mecanismo De Acción

Target of action

Phenylalanine is primarily involved in protein synthesis as it is incorporated into proteins during translation. It can also be converted into tyrosine, another amino acid, which is a precursor for important bioactive molecules such as dopamine and norepinephrine .

Mode of action

As an amino acid, phenylalanine is primarily involved in the formation of proteins and enzymes. It is transported into cells where it can be used in protein synthesis or converted into other compounds .

Biochemical pathways

Phenylalanine is a part of several biochemical pathways. It can be hydroxylated to form tyrosine, which can then be used in the synthesis of catecholamines (like dopamine and norepinephrine) and melanin .

Pharmacokinetics

As an amino acid, phenylalanine is absorbed in the gut and distributed throughout the body via the bloodstream. It can cross the blood-brain barrier and is excreted in the urine .

Result of action

The incorporation of phenylalanine into proteins and its conversion into tyrosine and subsequently into bioactive molecules can have numerous effects at the cellular level, influencing cell function, signaling, and metabolism .

Action environment

The action of phenylalanine can be influenced by various factors including diet, metabolic state, and the presence of other amino acids. For example, high levels of other large neutral amino acids can compete with phenylalanine for transport across the blood-brain barrier .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUISSHJYZRLXRL-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)

![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)

![1-(tert-Butyl) 6a-methyl hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1469698.png)